(3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone
Description
Benzofuran Scaffolds in Medicinal Chemistry
Benzofuran, a heterocyclic system comprising fused benzene and furan rings, has become a cornerstone in drug discovery due to its structural adaptability and diverse bioactivity. Over 200 natural and synthetic benzofuran derivatives exhibit pharmacological properties ranging from antimicrobial to antitumor effects. The planar aromatic system facilitates π-π stacking interactions with biological targets, while oxygen in the furan ring enhances hydrogen-bonding capacity.
Table 1: Pharmacological Activities of Representative Benzofuran Derivatives
The scaffold’s versatility is further demonstrated by its role in FDA-approved drugs like amiodarone (antiarrhythmic) and dronedarone, underscoring its therapeutic relevance.
Emergence of (3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone in Research
This compound emerged from systematic efforts to optimize benzofuran derivatives for enhanced target affinity and metabolic stability. The 3-methyl group increases lipophilicity, improving membrane permeability, while the 3,4-dichlorophenylmethanone moiety introduces electron-withdrawing effects that stabilize molecular interactions. Early studies on structurally analogous compounds, such as 3-(3,4-dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one, demonstrated potent antimicrobial activity against Gram-positive pathogens (MIC: ≤8 μg/mL), prompting further exploration of dichlorophenyl-substituted benzofurans.
Key Structural Features and Their Significance
The molecule’s bioactivity stems from synergistic interactions between its substituents:
- Benzofuran Core : Provides rigidity and aromaticity for target binding.
- 3-Methyl Group : Enhances steric bulk, potentially reducing off-target interactions.
- 3,4-Dichlorophenylmethanone :
Table 2: Structural Comparison with Related Benzofuran Methanones
Historical Development of Benzofuran-Based Methanones
The synthesis of benzofuran methanones evolved through three phases:
- Early Methods (Pre-2000) : Classical approaches like Perkins rearrangement yielded simple methanones but lacked regioselectivity.
- Transition to Catalytic Systems (2000–2015) : Palladium-catalyzed couplings enabled C–H functionalization, permitting aryl group introduction at specific positions. For example, palladium-tetrakis(triphenylphosphine)-catalyzed aryl furanylation produced 2-arylbenzofurans in yields exceeding 75%.
- Modern Heterocyclic Strategies (2015–Present) : Gold and silver catalysts facilitate cycloisomerization reactions under mild conditions. A JohnPhosAuCl/AgNTf2 system achieved 68–92% yields in benzofuran synthesis from alkynyl esters and quinols.
These advancements enabled the precise incorporation of dichlorophenyl and methyl groups into the benzofuran scaffold, culminating in the development of this compound as a candidate for further pharmacological evaluation.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(3-methyl-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-11-4-2-3-5-14(11)20-16(9)15(19)10-6-7-12(17)13(18)8-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDHSLLAOVSGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone typically involves multi-step organic reactions. One common method includes the use of appropriate starting materials and intermediates to achieve the target compound. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product .
Chemical Reactions Analysis
(3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
(3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone has various scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Medicine: It is being explored for its potential therapeutic effects, particularly in the treatment of microbial diseases.
Industry: It may be used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key physicochemical parameters of the target compound with its analogs:
*Estimated based on substituent contributions.
Key Observations:
Halogen Effects :
- Replacement of chlorine with fluorine (e.g., in the difluorophenyl analog ) reduces LogP due to fluorine’s lower lipophilicity, improving solubility.
- Bromine substitution (e.g., 5-bromo analog ) increases molecular weight and lipophilicity, worsening solubility.
Polar Functional Groups: Amino groups (e.g., in and ) enhance polarity and hydrogen-bonding capacity, moderately improving solubility. Hydroxy/methoxy groups (e.g., in ) introduce H-bond donors/acceptors, further enhancing aqueous solubility.
Dichlorophenyl Retention :
Strategies for Optimization
Prodrug Approaches : Introducing ionizable groups (e.g., phosphate esters) to improve solubility without altering the core structure.
Hybrid Structures : Combining dichlorophenyl with polar heterocycles (e.g., pyridines) to balance lipophilicity and solubility.
Isotopic Labeling: Deuterated analogs (e.g., 3,4-Dichlorobenzophenone-d5 ) enable metabolic studies without structural modification.
Biological Activity
(3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone is an organic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H10Cl2O2
- Molecular Weight : 323.16 g/mol
- CAS Number : 400082-35-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.
- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : It activates intrinsic pathways of apoptosis, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 12.5 | Apoptosis induction |
| MCF7 | 15.0 | Cell cycle arrest |
| HCT116 | 10.0 | Apoptosis induction |
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Study on Anticancer Effects
A recent study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
Antimicrobial Efficacy Study
Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that it effectively inhibited the growth of multi-drug resistant strains, highlighting its potential as a therapeutic agent in infectious diseases.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Deprotonation | NaH (60% dispersion), THF, 0°C | ~85% | |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | ~70% |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- X-ray Crystallography : and provide bond angles and torsion angles (e.g., O4—C29—C19: 120.4°) for related methanones, critical for confirming stereochemistry .
- Spectroscopy : NMR (¹H/¹³C) and HRMS are standard. For example, lists InChI keys and molecular weights (350.2 g/mol), which align with PubChem validation protocols .
Q. Table 2: Key Structural Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 350.2 g/mol | |
| CAS Registry No. | 898792-19-3 (analogue) | |
| Crystallographic R | 0.043 (single-crystal X-ray) |
Advanced: How do structural modifications (e.g., halogen substitution) affect bioactivity?
Methodological Answer:
- Halogen Effects : shows that 3,4-dichlorophenyl groups enhance lipophilicity and receptor binding compared to mono-chloro analogues. Computational docking () suggests chlorine atoms participate in hydrophobic interactions with target enzymes .
- Benzofuran vs. Furan : compares furan and benzofuran scaffolds, noting benzofuran’s extended π-system improves stability in biological matrices .
Advanced: What analytical challenges arise in quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-MS/MS : and recommend reverse-phase C18 columns with acetonitrile/water gradients. Limit of detection (LOD) can be optimized using MRM transitions for Cl⁻ isotopes .
- Interference Mitigation : Solid-phase extraction (SPE) with Oasis HLB cartridges removes polar contaminants, as validated in for furan derivatives .
Advanced: How to resolve contradictions in crystallographic vs. computational conformational data?
Methodological Answer:
- Case Study : reports a C29—C30—C31 bond angle of 121.0°, while DFT calculations () may predict slight deviations due to solvent effects. Use hybrid QM/MM simulations to reconcile differences .
- Validation : Overlay experimental (X-ray) and computed (Gaussian 16) structures to identify torsional strain or crystal packing artifacts .
Advanced: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : uses THF for synthesis, but PEG-400/water (70:30) is preferred for biological assays to enhance solubility .
- Prodrug Design : suggests sulfonate or phosphate ester derivatization (e.g., 4-(phosphonooxy)phenyl analogues) to increase hydrophilicity .
Advanced: How to design SAR studies for optimizing kinase inhibition?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
